BenchChemオンラインストアへようこそ!

Ksp-IA

KSP inhibition ATPase activity IC50

Select Ksp-IA (compound 17) for clean, mechanism-specific KSP inhibition without the confounding neurotoxicity of microtubule poisons. Its well-defined IC50 (11 nM) and EC50 (30 nM) enable robust benchmarking of new KSP candidates. Leverage its unique ability to induce Bax-mediated apoptosis independently of p53 — ideal for p53-mutant/deficient cancer models. Reversible, short-term exposure leads to clean mitotic arrest; prolonged (>24h) inhibition drives mitotic slippage & tetraploidy, perfect for genomic instability studies. Secure ≥98% HPLC purity for reproducible, publication-ready results. Standard international R&D shipping available; request a bulk quote today.

Molecular Formula C21H22F2N2O
Molecular Weight 356.4 g/mol
Cat. No. B1673857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKsp-IA
SynonymsKSP-IA;  KSP IA;  KSPIA; 
Molecular FormulaC21H22F2N2O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N
InChIInChI=1S/C21H22F2N2O/c1-13(2)20(24)21(26)25-12-15(17-11-16(22)8-9-18(17)23)10-19(25)14-6-4-3-5-7-14/h3-11,13,19-20H,12,24H2,1-2H3/t19-,20-/m0/s1
InChIKeyGNFWJCGIZJCASB-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ksp-IA: A Potent, Specific Kinesin Spindle Protein Inhibitor for Mitotic Research


Ksp-IA (compound 17), with CAS number 639074-49-0, is a small-molecule, allosteric inhibitor of the Kinesin Spindle Protein (KSP/Eg5/KIF11), a mitotic motor protein essential for centrosome separation and bipolar spindle formation [1]. Unlike traditional microtubule-targeting agents (e.g., taxanes, vinca alkaloids), Ksp-IA specifically disrupts mitosis without affecting non-mitotic microtubule functions, offering a targeted mechanism for inducing cell cycle arrest and apoptosis in cancer research [2].

Ksp-IA: Why Potency and Selectivity Data Demand Precision Over Generic KSP Inhibitors


The KSP inhibitor class exhibits significant functional divergence. Substituting one compound for another is not trivial, as potency (IC50/Ki), selectivity for KSP over other kinesins, and even the mechanism of apoptosis induction can vary dramatically between agents like Monastrol, Ispinesib, and Ksp-IA [1]. These differences directly impact experimental outcomes, such as the effective dose required for mitotic arrest in a specific cell line and the interpretation of downstream apoptotic pathways [2].

Quantitative Differentiation of Ksp-IA: A Comparative Evidence Guide for Scientific Selection


Ksp-IA Potency Profile: A Precise Midpoint in the KSP Inhibitor Landscape

Ksp-IA exhibits a KSP inhibitory IC50 of 11 nM, positioning it as a highly potent tool compound. While less potent than some ultra-high-affinity clinical candidates like Ispinesib (IC50 of 0.5 nM) or MK-0731 (IC50 of 2.2 nM), Ksp-IA is over 1000-fold more potent than the classical, weakly active KSP inhibitor Monastrol (IC50 ~14 μM) [1]. This places Ksp-IA as a robust, mid-potency research tool that avoids the potential off-target effects or experimental limitations associated with extreme picomolar potency [2].

KSP inhibition ATPase activity IC50

Exceptional Kinesin Selectivity Profile of Ksp-IA

Ksp-IA demonstrates a clean selectivity profile. It shows no inhibitory activity against a panel of other kinesins, including the mitotic CENP-E and MKLP-1, and the trafficking kinesins KIF-3A and uKHC, with IC50 values all >50 μM [1]. This results in a >4,500-fold selectivity window for KSP. This profile is comparable to, and in some panels better characterized than, other inhibitors like MK-0731 (>20,000-fold selectivity for KSP) [2] and Ispinesib (also reported to have high selectivity).

Selectivity Kinesin family CENP-E

Cellular Efficacy of Ksp-IA in Ovarian Cancer Model Systems

In A2780 ovarian carcinoma cells, Ksp-IA induces a characteristic mitotic arrest in a dose-dependent manner, with an EC50 of 30 nM following a 16-hour treatment [1]. This cellular potency is consistent with its biochemical IC50, confirming good cell permeability and target engagement. While this is less potent than reported cellular EC50 values for MK-0731 (3-5 nM in several lines) [2], it represents a well-defined and reproducible cellular response.

Mitotic arrest EC50 Ovarian cancer

p53-Independent Apoptosis Induction: A Key Differentiator for Ksp-IA

Ksp-IA-induced apoptosis is independent of the tumor suppressor protein p53. In isogenic cell line models, Ksp-IA caused similar or even higher levels of apoptosis in p53-knockdown cells compared to their p53-intact counterparts [1]. This contrasts with other chemotherapeutics like doxorubicin, whose efficacy is often dependent on a functional p53 pathway. This mechanism is linked to the requirement for both spindle checkpoint activation and subsequent mitotic slippage to activate the pro-apoptotic protein Bax [2].

p53 Apoptosis Bax

Ksp-IA: Strategic Application Scenarios Derived from Empirical Evidence


Investigating Spindle Assembly Checkpoint (SAC) Function

Ksp-IA is an ideal tool for probing SAC activation and maintenance. Its high selectivity ensures that observed mitotic arrest (EC50 = 30 nM) [1] and subsequent mitotic slippage are direct consequences of KSP inhibition, providing a clean system to study SAC signaling pathways without confounding microtubule-associated side effects [2].

Modeling p53-Independent Apoptotic Pathways

Ksp-IA's well-documented ability to induce Bax-mediated apoptosis independently of p53 [1] makes it a superior choice for research on p53-mutant or -deficient cancers. It can be used to dissect the intrinsic apoptotic pathway in cell lines where other agents, like doxorubicin, are less effective due to p53 dependency [2].

In Vitro Validation of Novel KSP Inhibitor Scaffolds

With its well-defined biochemical (IC50 = 11 nM) and cellular (EC50 = 30 nM) potency [1], Ksp-IA serves as a robust positive control and benchmark compound. Its mid-range potency profile allows for a more sensitive and quantitative comparison when screening and characterizing new KSP inhibitor candidates in both enzymatic and cell-based assays.

Elucidating Mitotic Slippage and Tetraploidy Checkpoints

The compound's effect is reversible after short-term exposure, but prolonged inhibition (>24h) leads to mitotic slippage and generation of tetraploid cells [1]. This characteristic makes Ksp-IA a valuable agent for studying the mechanisms and consequences of mitotic slippage, as well as the cellular response to tetraploidy, a key event in genomic instability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ksp-IA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.